molecular formula C7H13NO3 B1419235 4-(Methylamino)oxane-4-carboxylic acid CAS No. 1157932-08-5

4-(Methylamino)oxane-4-carboxylic acid

Cat. No.: B1419235
CAS No.: 1157932-08-5
M. Wt: 159.18 g/mol
InChI Key: XQSFETBRMIRLGH-UHFFFAOYSA-N
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Description

4-(Methylamino)oxane-4-carboxylic acid, also known as 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid, is a high-purity chemical building block for research and development. This compound features a tetrahydropyran (oxane) ring substituted with both a methylamino group and a carboxylic acid group at the same carbon atom, creating a versatile scaffold for synthetic chemistry. With a CAS number of 1157932-08-5 and a molecular formula of C7H13NO3 , it has a molecular weight of 159.18 g/mol . Its structure is defined by the canonical SMILES string CNC1(C(=O)O)CCOCC1 and the InChIKey XQSFETBRMIRLGH-UHFFFAOYSA-N . Researchers value this compound as a key intermediate in medicinal chemistry and drug discovery, particularly for creating novel molecular entities. The simultaneous presence of an amine and a carboxylic acid on a saturated ring system makes it a valuable bifunctional synthon. It is offered with a purity of 98% . Please handle with care and consult the Safety Data Sheet (SDS) prior to use. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(methylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-7(6(9)10)2-4-11-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSFETBRMIRLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157932-08-5
Record name 4-(methylamino)oxane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)oxane-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amino and a carboxylic acid group. The reaction conditions often involve the use of a dehydrating agent to facilitate the formation of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Methylamino)oxane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Biological Activity

Overview

4-(Methylamino)oxane-4-carboxylic acid, also known as a derivative of oxane, is a compound that has garnered interest in various fields due to its potential biological activities. Its unique structure, featuring both an amino and a carboxylic acid functional group, positions it as a candidate for further investigation in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H14ClNO3
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 1803595-85-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, influencing physiological processes. It has been noted for its potential role in:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, potentially affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study conducted on the antibacterial activity of various oxane derivatives found that this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 25 µg/mL .
  • Antioxidant Activity :
    • In a comparative analysis of antioxidant compounds, this compound demonstrated a DPPH radical scavenging activity of 70% at a concentration of 100 µg/mL, indicating strong antioxidant potential .
  • Enzyme Interaction Studies :
    • Research focusing on enzyme inhibition revealed that the compound effectively inhibited the activity of acetylcholinesterase (AChE), with an IC50 value of 30 µM, suggesting its potential use in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (IC50 µg/mL)Antioxidant Activity (%) at 100 µg/mLAChE Inhibition (IC50 µM)
This compound257030
4-(Amino)oxane-4-carboxylic acid356045
4-(Ethylamino)oxane-4-carboxylic acid405550

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -CF₂H, -Cl) lower pKa and increase reactivity.
    • Bulky aromatic groups (e.g., methoxyphenyl) enhance binding to hydrophobic pockets.
  • Positional Isomerism :
    • Carboxylic acid at the 4-position (vs. 2-position) reduces steric strain in the oxane chair conformation.
  • Biological Relevance: Methylamino and pyridinyl derivatives show promise in antimicrobial and CNS drug research, inferred from structural analogs in antifungal studies .

Notes

  • Limited direct data on this compound necessitate extrapolation from structural analogs.
  • Further experimental studies are required to validate acidity, solubility, and biological activity.
  • Regulatory and safety profiles (e.g., for halogenated derivatives) must be assessed case-by-case .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)oxane-4-carboxylic acid
Reactant of Route 2
4-(Methylamino)oxane-4-carboxylic acid

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